![molecular formula C9H9F2NO4S B187265 methyl N-[4-(difluoromethylsulfonyl)phenyl]carbamate CAS No. 5571-32-4](/img/structure/B187265.png)
methyl N-[4-(difluoromethylsulfonyl)phenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-[4-(difluoromethylsulfonyl)phenyl]carbamate, also known as Difluoromethylornithine (DFMO), is a potent inhibitor of ornithine decarboxylase (ODC), an enzyme involved in the biosynthesis of polyamines. DFMO has been studied extensively for its potential therapeutic applications in cancer, parasitic infections, and neurological disorders.
Wirkmechanismus
DFMO inhibits the activity of ODC, which is involved in the biosynthesis of polyamines. Polyamines are essential for cell proliferation and growth, and their overproduction is associated with various diseases, including cancer. By inhibiting ODC, DFMO decreases the levels of polyamines, thereby inhibiting cell proliferation and growth.
Biochemische Und Physiologische Effekte
DFMO has been shown to have various biochemical and physiological effects. In cancer, DFMO has been shown to decrease the levels of polyamines, inhibit cell proliferation, and induce apoptosis. In parasitic infections, DFMO has been shown to inhibit the growth of the parasites by decreasing the levels of polyamines. In neurological disorders, DFMO has been shown to improve motor function and decrease the levels of polyamines in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
DFMO has several advantages for lab experiments, including its potent inhibitory activity against ODC and its ability to decrease the levels of polyamines. However, DFMO also has some limitations, including its potential toxicity and the need for careful dosing and monitoring.
Zukünftige Richtungen
DFMO has several potential future directions for research, including its use in combination with other drugs for cancer treatment, its potential use in other parasitic infections, and its potential use in other neurological disorders. Additionally, further research is needed to determine the optimal dosing and monitoring strategies for DFMO in various diseases.
Synthesemethoden
DFMO can be synthesized through the reaction of N-methyl carbamate with 4-(difluoromethylsulfonyl)benzaldehyde in the presence of a base catalyst. The resulting product is then hydrolyzed to yield DFMO.
Wissenschaftliche Forschungsanwendungen
DFMO has been extensively studied for its potential therapeutic applications in various diseases. In cancer, DFMO has been shown to inhibit the growth of tumor cells by decreasing the levels of polyamines, which are essential for cell proliferation. DFMO has also been studied for its potential use in parasitic infections, such as African sleeping sickness and Chagas disease. In addition, DFMO has been investigated for its potential use in neurological disorders, such as Huntington's disease and schizophrenia.
Eigenschaften
CAS-Nummer |
5571-32-4 |
|---|---|
Produktname |
methyl N-[4-(difluoromethylsulfonyl)phenyl]carbamate |
Molekularformel |
C9H9F2NO4S |
Molekulargewicht |
265.24 g/mol |
IUPAC-Name |
methyl N-[4-(difluoromethylsulfonyl)phenyl]carbamate |
InChI |
InChI=1S/C9H9F2NO4S/c1-16-9(13)12-6-2-4-7(5-3-6)17(14,15)8(10)11/h2-5,8H,1H3,(H,12,13) |
InChI-Schlüssel |
CGSCFDOXBOYOGH-UHFFFAOYSA-N |
SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)C(F)F |
Kanonische SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



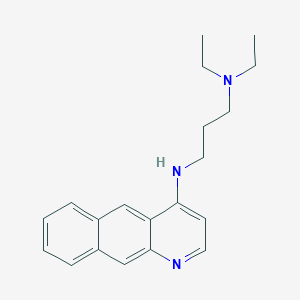
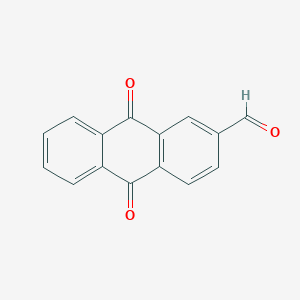
![4-allyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B187187.png)
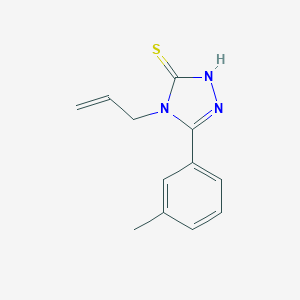
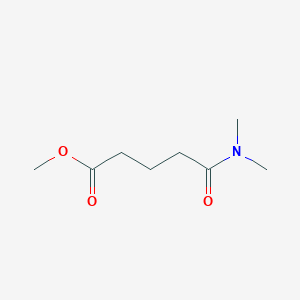
![(7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone](/img/structure/B187192.png)
![5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B187193.png)
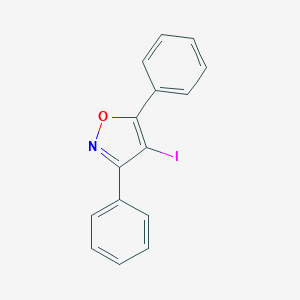
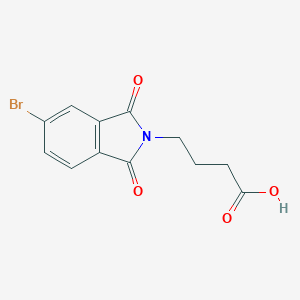
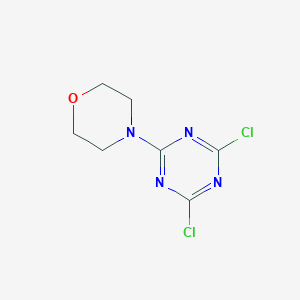
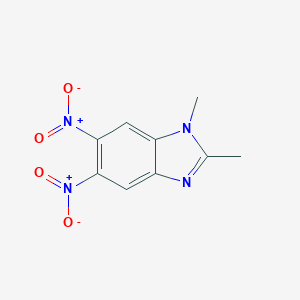
![7H-Benzo[c]phenothiazine](/img/structure/B187200.png)
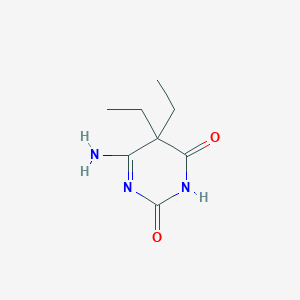
![1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B187202.png)